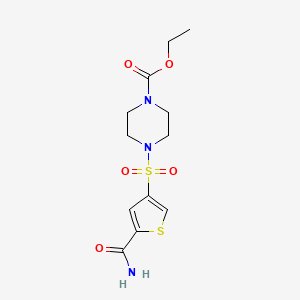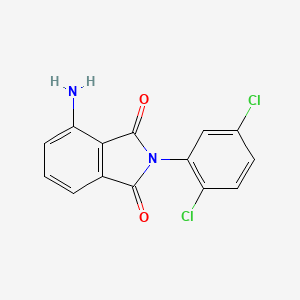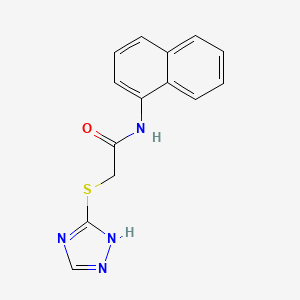![molecular formula C15H9BrClFN4S B5574582 5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5574582.png)
5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H9BrClFN4S and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.94039 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Triazole derivatives, including those similar to the specified compound, have been synthesized and characterized through experimental and theoretical analyses. For instance, Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, exploring their intermolecular interactions through single crystal and powder X-ray diffraction, thermal techniques, and quantum mechanical calculations. These derivatives exhibit various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, providing insights into the structural and energetic aspects of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial and Anticancer Activities
Triazole derivatives have been evaluated for their antimicrobial and anticancer activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that many of these compounds displayed good to moderate activity against various microorganisms. This study highlights the potential of triazole derivatives as antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Bhat et al. (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and evaluated their anticancer properties, with some compounds showing in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
Interaction and Reactivity Studies
Triazole derivatives' interaction and reactivity have been studied through various methods, including spectroscopic analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking. These studies provide deeper insights into the molecular interactions, chemical reactivity, and potential biological activities of triazole derivatives. For example, Kumar et al. (2021) conducted conformational analysis and DFT investigations on triazole derivatives, examining their spectroscopic behavior, intermolecular interaction, and inhibitory activity against tuberculosis, suggesting new possibilities for anti-TB drug development (Kumar et al., 2021).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXROHBLAZYIYGE-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5574506.png)

![(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574526.png)
![(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B5574534.png)
![4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5574539.png)
![2-[(4aR,7aS)-6,6-dioxo-4-(pyrrolidine-1-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]acetic acid](/img/structure/B5574555.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5574563.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5574572.png)

![2-{1-[2-(3-pyridinyloxy)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5574597.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5574605.png)

![3-(2-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5574622.png)
